molecular formula C9H9ClN2O3S B2415202 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride CAS No. 24134-65-4

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride

Cat. No.: B2415202
CAS No.: 24134-65-4
M. Wt: 260.69
InChI Key: AAJFTCBEVWPIMK-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride is an organic compound . It is typically a white to pale yellow crystalline solid . It is commonly used as a pharmaceutical intermediate and is used in the synthesis of pesticides and other organic compounds .


Synthesis Analysis

A common synthesis method for this compound involves the reaction of benzimidazole with an appropriate methylation agent, such as iodomethane .


Molecular Structure Analysis

The molecular formula of this compound is C9H9ClN2O3S . The InChI code is 1S/C9H9ClN2O3S/c1-11-7-4-3-6 (16 (10,14)15)5-8 (7)12 (2)9 (11)13/h3-5H,1-2H3 . The molecular weight is 260.7 g/mol .


Physical and Chemical Properties Analysis

This compound has a melting point of 93-94 °C . Its density is 1.095±0.06 g/cm3 . It has a XLogP3 value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Transformations

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride plays a role in various synthesis processes. For instance, its derivatives have been used in the synthesis of carboxylic acids and sulfonamide derivatives, contributing to the development of new compounds with potential applications in chemistry and pharmacology (Smolyar et al., 2007), (Dushamov et al., 2020).

Antimicrobial and Antioxidant Activity

Research has shown that certain sulfonamide derivatives synthesized from similar compounds exhibit notable antimicrobial and antioxidant activities. This suggests potential applications in developing new antimicrobial agents (Badgujar et al., 2018).

Electrochemical Properties

Compounds structurally related to this compound have been investigated for their electrochemical properties. These studies contribute to understanding the coordination and reaction mechanisms in electrochemical systems (Bermejo et al., 2000).

Catalysis

This compound is involved in catalytic processes, such as promoting one-pot multi-component condensation reactions. These catalytic applications are crucial in the synthesis of complex organic molecules (Zare et al., 2015).

Novel Synthetic Methods

Innovative synthetic methods involving this compound have been developed for constructing complex structures. For example, it has been used in copper(I)-catalyzed reactions to create novel organic frameworks, highlighting its role in advancing synthetic chemistry (Li & Wu, 2012).

Organic Synthesis

The compound has been utilized in the synthesis of diverse organic compounds, showcasing its versatility in organic chemistry. This includes its use in creating imidazole derivatives, which are important in pharmaceutical research (Grozav et al., 2017).

Complex Formation and Structure

Its derivatives are also significant in studying complex formation and structural characterizations in coordination chemistry. This research aids in understanding the molecular structures and interactions of various chemical compounds (Majchrzak et al., 2003).

Photoluminescence Properties

In materials science, derivatives of this compound have been studied for their photoluminescence properties, indicating potential applications in optoelectronic materials (Liu et al., 2020).

Gas Chromatographic Methods

It has been used in the development of gas chromatographic methods for the determination of herbicides, demonstrating its utility in analytical chemistry (Anisuzzaman et al., 2000).

Safety and Hazards

The safety information for this compound requires strict adherence to laboratory safety procedures to avoid inhalation, skin contact, or ingestion . It should be stored properly, avoiding contact with oxygen, acids, or bases to prevent dangerous reactions . Personal protective equipment should be worn during use .

Properties

IUPAC Name

1,3-dimethyl-2-oxobenzimidazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3S/c1-11-7-4-3-6(16(10,14)15)5-8(7)12(2)9(11)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJFTCBEVWPIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24134-65-4
Record name 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride
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